molecular formula C21H26N2O B14226359 Piperazine, 1-(diphenylacetyl)-4-propyl- CAS No. 798564-32-6

Piperazine, 1-(diphenylacetyl)-4-propyl-

Cat. No.: B14226359
CAS No.: 798564-32-6
M. Wt: 322.4 g/mol
InChI Key: XOUURCOZKNEHIM-UHFFFAOYSA-N
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Description

Piperazine, 1-(diphenylacetyl)-4-propyl- is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Piperazine, 1-(diphenylacetyl)-4-propyl-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves catalytic synthesis. For example, the condensation of monoethanolamine (MEA) at high pressures and temperatures in the presence of a nickel-copper catalyst can yield piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(diphenylacetyl)-4-propyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Piperazine, 1-(diphenylacetyl)-4-propyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anxiolytic and antidepressant properties.

    Industry: Used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Piperazine, 1-(diphenylacetyl)-4-propyl- involves its interaction with specific molecular targets. For example, piperazine derivatives are known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in the paralysis of certain parasites . This mechanism is particularly useful in the treatment of parasitic infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(diphenylacetyl)-4-propyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other piperazine derivatives .

Properties

CAS No.

798564-32-6

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

2,2-diphenyl-1-(4-propylpiperazin-1-yl)ethanone

InChI

InChI=1S/C21H26N2O/c1-2-13-22-14-16-23(17-15-22)21(24)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3

InChI Key

XOUURCOZKNEHIM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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